1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
Pyrrolopyrazine is a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives have been found to exhibit various biological activities. For instance, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Physical And Chemical Properties Analysis
Pyrrolopyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .
Scientific Research Applications
Organic Synthesis and Antimicrobial Activity
A notable application of compounds related to 1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is in the field of organic synthesis. For instance, derivatives of tetrahydropyrrolopyrazine have been synthesized via environmentally benign methods and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited significant activity against Escherichia coli and Pseudomonas aeruginosa, suggesting their potential in developing new antimicrobial agents (Selvi et al., 2006).
Material Science and Optoelectronic Properties
In material science, the structural and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives have been investigated. These studies have led to the synthesis of compounds with promising applications in optoelectronics, demonstrating the importance of tetrahydropyrrolopyrazine derivatives in the development of organic materials for electronic and photonic devices (Zhao et al., 2004).
Anticancer Research
Tetrahydropyrrolo[1,2-a]pyrazines also find applications in anticancer research. For example, direct synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines via catalytic asymmetric intramolecular aza-Friedel-Crafts reactions has been developed, highlighting their medicinal significance in creating chiral compounds with high yields and enantioselectivities. This method underscores the potential of tetrahydropyrrolopyrazine derivatives in the synthesis of biologically active molecules, including potential anticancer agents (He et al., 2011).
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its broad biological activities, it can be inferred that the compound could have various effects at the molecular and cellular levels, such as inhibiting microbial growth, reducing inflammation, inhibiting viral replication, preventing fungal growth, acting as an antioxidant, inhibiting tumor growth, and inhibiting kinase activity .
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-15-4-10-18(11-5-15)26(24,25)23-14-13-22-12-2-3-19(22)20(23)16-6-8-17(21)9-7-16/h2-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLXRIDKLZKBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.